molecular formula C16H22N2O2 B4792495 N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4792495
M. Wt: 274.36 g/mol
InChI Key: CXTPQFLZJNTKNT-UHFFFAOYSA-N
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Description

N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a butyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with butyl isocyanate to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-butyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-2-carboxamide

Uniqueness

N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both butyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-butyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-8-17-16(20)13-10-15(19)18(11-13)14-7-5-6-12(2)9-14/h5-7,9,13H,3-4,8,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTPQFLZJNTKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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